N-(2-(4-(furan-2-yl)-3,5-diméthyl-1H-pyrazol-1-yl)éthyl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H17F2N3O2 and its molecular weight is 345.35. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la quinazoline, y compris notre composé d'intérêt, ont montré un potentiel anticancéreux prometteur. Plus précisément, des études ont montré que ce composé inhibe l'activité du récepteur du facteur de croissance épidermique (EGFR), qui joue un rôle crucial dans la prolifération et la survie des cellules cancéreuses . La capacité d'arrêter la progression du cycle cellulaire à la phase G2/M souligne encore son potentiel en tant qu'agent anticancéreux.
Mécanisme D'action
Target of Action
Similar compounds have been shown to have strong inhibitory activity against egfr .
Mode of Action
It can be inferred from similar compounds that it may inhibit the activity of egfr, leading to changes in cellular processes .
Biochemical Pathways
Given its potential egfr inhibitory activity, it may affect pathways related to cell growth and proliferation .
Result of Action
The compound’s antitumor activity was tested against various cancer cell lines, showing strong EGFR inhibitory activity and the ability to arrest the cell cycle at the G2/M phase .
Activité Biologique
2,6-Difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is C17H17F2N3O3. Its structure includes a benzamide core substituted with a difluorophenyl group and a furan-containing pyrazole derivative. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the areas of anti-inflammatory and anticancer effects. Below are detailed findings from various studies:
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to 2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide. These compounds have shown promising results in inhibiting the proliferation of cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 15.0 | Induction of apoptosis |
Compound B | HeLa | 10.5 | Inhibition of cell cycle |
Compound C | A549 | 12.0 | Modulation of signaling pathways |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. In vitro studies suggest that these compounds may induce apoptosis and inhibit cell cycle progression through various pathways, including the modulation of cancer-related signaling pathways.
Anti-inflammatory Activity
In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Research indicates that it can reduce inflammation markers in vitro.
Study | Model | Result |
---|---|---|
Study on cytokine release | Human macrophages | Decreased IL-6 and TNF-alpha levels |
In vivo model with carrageenan | Rat paw edema model | Significant reduction in edema |
These findings suggest that 2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide may serve as a potential therapeutic agent for inflammatory diseases.
Case Studies
A recent study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of related pyrazole derivatives. Among these derivatives, one compound exhibited significant activity against Mycobacterium tuberculosis with an IC50 value comparable to first-line TB drugs . This highlights the potential for further development in infectious disease applications.
The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary docking studies suggest that it interacts with specific protein targets involved in cancer progression and inflammation. These interactions may include:
- Inhibition of Kinases : Targeting kinases involved in cell signaling pathways.
- Modulation of Apoptotic Pathways : Enhancing apoptotic signals in cancer cells.
- Cytokine Modulation : Reducing pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2,6-difluoro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-11-16(15-7-4-10-25-15)12(2)23(22-11)9-8-21-18(24)17-13(19)5-3-6-14(17)20/h3-7,10H,8-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTMFHWKJIRHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=C(C=CC=C2F)F)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.